1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea
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Overview
Description
CGP 52608 is a thiazolidinone.
Scientific Research Applications
Antitumor and Antioxidant Activities
Compounds derived from 1,3-thiazolidin-2-ylidene exhibit promising antitumor and antioxidant properties. One study demonstrated that certain 1,3-thiazolidine derivatives showed moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2, and another derivative introduced effective antioxidant activity (Aly et al., 2012).
Synthesis of New Derivatives
The synthesis of new thiazolidine and imidazolidine derivatives has been explored. These compounds are created through a cycloaddition process and have shown different antimicrobial effects (Elaasar & Saied, 2008).
Anticancer Effect Against Breast Cancer
A study focused on synthesizing new derivatives of 1,2-dihydroquinoline-3-carboxylic acid, which showed significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Antibacterial Activity
Novel 4-oxo-1,3-thiazolidines have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes, including E. coli, Saureus, and Salmonella typhi (Desai et al., 2001).
Evaluation as Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldehyde reductase and aldose reductase inhibitors, demonstrating potential for the treatment of diabetic complications (Ali et al., 2012).
Antimicrobial and Anticancer Activities
The synthesis and antimicrobial activity of various thiazolidine derivatives have been explored, with some showing promising results against microbial infections and cancer cells (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antifibrotic Action
Research has identified a series of thiazolidinone derivatives with high antifibrotic activity levels and potential for further testing, highlighting their significance in antifibrotic therapy (Kaminskyy et al., 2016).
Antioxidant and Anticancer Activities
Novel thiazolidin-4-ones with high antioxidant and anticancer activities have been developed, indicating their therapeutic potential (Saied et al., 2019).
Properties
Molecular Formula |
C8H12N4OS2 |
---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8- |
InChI Key |
DDYJDIHOSRTMSE-FLIBITNWSA-N |
Isomeric SMILES |
CNC(=S)N/N=C\1/N(C(=O)CS1)CC=C |
SMILES |
CNC(=S)NN=C1N(C(=O)CS1)CC=C |
Canonical SMILES |
CNC(=S)NN=C1N(C(=O)CS1)CC=C |
Synonyms |
1-(3-allyl-4-oxothiazolidine-2-ylidene)-4-methylthiosemicarbazone CGP 52608 CGP-52608 CGP52608 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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